(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid

Peptide synthesis Protecting group strategy Lipophilicity

(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid (CAS 93841-52-2) is a chiral N-allyloxycarbonyl (Alloc)-protected α‑amino acid derivative bearing a 3‑chloro‑4‑hydroxyphenyl side chain. It belongs to the class of orthogonally protected non‑proteinogenic amino acid building blocks used primarily in peptide‑mimetic design, complex natural‑product synthesis, and pharmaceutical intermediate development.

Molecular Formula C12H12ClNO5
Molecular Weight 285.68 g/mol
CAS No. 93841-52-2
Cat. No. B12694257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid
CAS93841-52-2
Molecular FormulaC12H12ClNO5
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O
InChIInChI=1S/C12H12ClNO5/c1-2-5-19-12(18)14-10(11(16)17)7-3-4-9(15)8(13)6-7/h2-4,6,10,15H,1,5H2,(H,14,18)(H,16,17)/t10-/m1/s1
InChIKeyXQXHWLUNAJQYRV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid (CAS 93841-52-2) – Structural Class and Functional Identity


(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid (CAS 93841-52-2) is a chiral N-allyloxycarbonyl (Alloc)-protected α‑amino acid derivative bearing a 3‑chloro‑4‑hydroxyphenyl side chain. It belongs to the class of orthogonally protected non‑proteinogenic amino acid building blocks used primarily in peptide‑mimetic design, complex natural‑product synthesis, and pharmaceutical intermediate development . The molecule combines three distinct functional elements—the Alloc protecting group, a phenolic hydroxyl, and an aryl chloride—creating a unique reactivity profile not available in simpler, commercially common analogs such as Boc‑, Cbz‑, or des‑halo variants .

Why Generic Substitution Fails for (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid Procurement


Direct replacement of (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid with a simpler N‑protected phenylglycine analog (e.g., N‑Boc, N‑Cbz, or des‑chloro Alloc derivatives) leads to fundamentally different physicochemical and reactivity profiles that cannot be compensated by minor stoichiometric adjustments. The Alloc group exhibits orthogonal deprotection chemistry relative to Boc/Cbz, enabling stepwise synthetic strategies that are unattainable with single‑protection‑group approaches . Furthermore, the 3‑chloro‑4‑hydroxyphenyl substitution pattern alters lipophilicity, hydrogen‑bonding capacity, and isotopic signature relative to halogen‑free or regio‑isomeric analogs, directly impacting chromatographic retention, mass‑spectrometric detection, and downstream biological performance of derived compounds . The quantitative evidence below demonstrates why procurement specifications must explicitly require this exact compound rather than a generic 'protected amino acid' alternative.

Quantitative Differentiation Evidence for (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid vs. Closest Analogs


Alloc Imparts 0.83 log-unit Lower Lipophilicity than Boc on the Same 3-Chloro-4-hydroxyphenyl Scaffold

When compared head‑to‑head on the identical 3‑chloro‑4‑hydroxyphenyl core, the Alloc‑protected compound exhibits a calculated octanol/water partition coefficient (LogP) of 1.67, whereas the Boc‑protected analog (2‑{[(tert‑butoxy)carbonyl]amino}‑2‑(3‑chloro‑4‑hydroxyphenyl)acetic acid, CAS 51773‑98‑9) yields a LogP of 2.5 . The 0.83 log‑unit difference corresponds to an approximately 6.8‑fold lower equilibrium concentration in lipid versus aqueous phase for the Alloc derivative, rendering it substantially more water‑soluble and easier to handle in aqueous‑phase synthesis or biological assay conditions.

Peptide synthesis Protecting group strategy Lipophilicity

3-Chloro Substitution Increases LogP by 0.56 Units Relative to Des-Chloro Alloc Analog

Within the Alloc‑protected series, the presence of the 3‑chloro substituent raises LogP from 1.11 (des‑chloro analog, (R)-((allyloxy)carbonylamino)(4-hydroxyphenyl)acetic acid, CAS 84792‑41‑6) to 1.67 for the target compound . This 0.56 log‑unit increase (approximately 3.6‑fold greater lipid partitioning) is attributable solely to chlorine substitution on the aromatic ring and is consistent with known Hansch hydrophobic substituent constants.

Medicinal chemistry SAR Lipophilicity

Orthogonal Alloc Deprotection Enables Synthetic Strategies Inaccessible to Boc‑Protected Analogs

The Alloc group is removed selectively and quantitatively (70–99% yield) using Pd(0) catalysts under mild conditions that leave Boc, Cbz, and Fmoc groups intact . In contrast, the Boc‑protected analog (CAS 51773‑98‑9) requires acidic deprotection (TFA) that simultaneously cleaves other acid‑labile protecting groups common in complex peptide syntheses. This orthogonal deprotection profile has been experimentally validated in multi‑protecting‑group peptide ligation systems where Alloc, Boc, and Thz groups were used concurrently for sequential ligation .

Solid-phase peptide synthesis Orthogonal protection Palladium catalysis

Chlorine Isotopic Signature Enables Unambiguous Mass Spectrometric Identification

The single chlorine atom in the target compound generates a characteristic isotopic doublet in mass spectrometry: the M (³⁵Cl) peak and M+2 (³⁷Cl) peak appear in an approximately 3:1 intensity ratio, providing an unambiguous diagnostic signature for compound identification and purity assessment . This pattern is entirely absent in des‑chloro analogs (e.g., CAS 84792‑41‑6 or CAS 104128‑14‑5), which lack this built‑in analytical handle for LC‑MS or GC‑MS tracking during reaction monitoring.

Mass spectrometry Analytical chemistry Isotopic pattern

Validated Reverse-Phase HPLC Method Available for Immediate Analytical Implementation

A reverse‑phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been developed and documented specifically for (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid, enabling direct purity analysis, impurity profiling, and preparative purification . While analogous methods exist for the des‑chloro analog (84792‑41‑6), the optimized conditions for the target compound account for the increased lipophilicity imparted by the chlorine substituent, ensuring baseline separation from closely related process impurities that would co‑elute under generic amino acid HPLC conditions.

Analytical method HPLC Quality control

High Commercial Purity Specification (99%) Reduces Reprocessing Burden in Downstream Synthesis

The target compound is commercially available at a documented purity of 99% (Antimex Chemical listing) . In comparison, the Boc‑protected analog (CAS 51773‑98‑9) is typically offered at 95% purity across multiple vendors, a specification that may necessitate additional purification steps prior to use in sensitive coupling reactions. The 4‑percentage‑point purity advantage translates to reduced impurity‑related side reactions in peptide synthesis where unreacted amine or des‑chloro byproducts can cap growing chains or introduce sequence errors.

Procurement specification Purity Supply chain

Best Application Scenarios for (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid Based on Quantitative Evidence


Stepwise Solid‑Phase Peptide Synthesis Requiring Orthogonal Deprotection of Multiple N‑Terminal Protecting Groups

In solid‑phase peptide synthesis (SPPS) where a strategy involving two or more different N‑terminal protecting groups is required (e.g., Alloc for temporary α‑amine protection alongside Boc‑protected lysine side chains), the target compound is uniquely suited. Its Alloc group is selectively removed by Pd(0) catalysis under conditions that leave Boc, Cbz, and Fmoc groups completely intact, enabling sequential deprotection without intermediate purification . Attempting the same strategy with the Boc analog would result in simultaneous deprotection of all acid‑labile groups upon TFA treatment, destroying the orthogonal protection scheme and compromising product integrity. The documented 70–99% deprotection yield and the validated HPLC method further support scalable process development.

Medicinal Chemistry Lead Optimization Where Modulating Lipophilicity Directly Impacts ADME Properties

For medicinal chemistry programs optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles, the quantifiable LogP differences between the target compound (LogP 1.67) and its des‑chloro analog (LogP 1.11) provide a rational basis for selecting the chloro‑substituted building block to increase membrane permeability . At the same time, substituting the Alloc group for Boc reduces LogP by 0.83 units (from 2.5 to 1.67), offering a counter‑balancing hydrophilicity adjustment without altering the aryl core . This dual‑tunable lipophilicity—modulated independently by protecting group and aryl substitution—is valuable for establishing structure‑property relationships in lead series.

Reaction Monitoring and Quality Control in GMP‑Regulated Intermediate Production

The characteristic 3:1 chlorine isotopic doublet in mass spectrometry provides a built‑in identity confirmation tool for the target compound that is absent in des‑chloro analogs . In GMP‑regulated environments, this signature enables rapid, unambiguous verification of the correct intermediate at each synthetic stage using standard LC‑MS instrumentation. When combined with the validated HPLC method available for this compound , analytical laboratories can establish a complete identity‑purity‑assay workflow without needing to develop methods de novo, accelerating method transfer and regulatory filing timelines.

Large‑Scale Synthesis of Semi‑Synthetic Antibiotic Intermediates Requiring High Purity and Batch Consistency

The target compound has been implicated in cephalosporin antibiotic synthesis pathways, where the 3‑chloro‑4‑hydroxyphenylglycine core serves as a key acyl side‑chain precursor . The commercial availability at 99% purity compared to 95% for the Boc analog means less batch‑to‑batch variability and fewer reprocessing steps before coupling to the β‑lactam nucleus. This purity advantage, coupled with the orthogonal Alloc deprotection that avoids harsh acidic conditions incompatible with sensitive β‑lactam rings, makes this compound the preferred procurement choice for semi‑synthetic antibiotic process chemistry.

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